3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a fluorinated organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring, a pyridin-4-yl group attached to a pyrazole ring, and an ethyl linker connecting the pyrazole to the benzamide moiety. The incorporation of fluorine atoms into the molecular structure often enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyridine structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The presence of fluorine atoms in the compound may enhance its reactivity and selectivity, as fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine-containing compounds have been found to have improved physical, biological, and environmental properties .
Result of Action
Similar compounds have been shown to have potent antiviral activities, with inhibitory activity against influenza a and coxsackie b4 virus .
Action Environment
The presence of fluorine atoms in the compound may enhance its stability and efficacy in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Synthesis of 3,4-difluorobenzoyl chloride: This can be achieved by reacting 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the pyrazole intermediate: The pyrazole ring can be synthesized by reacting 4-pyridinecarboxaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling reaction: The pyrazole intermediate is then coupled with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be applied.
Major Products Formed
Substitution reactions: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the pyrazole or pyridine rings.
Hydrolysis: 3,4-difluorobenzoic acid and the corresponding amine.
Scientific Research Applications
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the pyrazole and pyridine rings, resulting in different chemical and biological properties.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Lacks the fluorine atoms, which may affect its stability and biological activity.
3,4-difluoro-N-(2-ethyl)benzamide: Lacks the pyrazole and pyridine rings, leading to different reactivity and applications.
Uniqueness
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of fluorine atoms and the pyrazole-pyridine moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrazole-pyridine moiety contributes to its potential as a versatile ligand in various scientific research applications.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-15-2-1-13(9-16(15)19)17(24)21-7-8-23-11-14(10-22-23)12-3-5-20-6-4-12/h1-6,9-11H,7-8H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGPUOHNTQSWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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